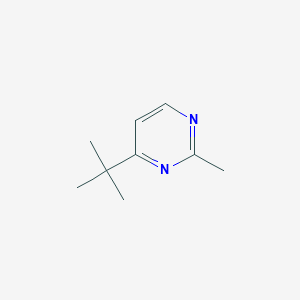![molecular formula C9H9NO B11770180 3,5-Dimethylbenzo[d]isoxazole CAS No. 53155-26-3](/img/structure/B11770180.png)
3,5-Dimethylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing this compound involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the process.
Metal-Free Synthesis: An alternative approach is the metal-free synthesis, which avoids the use of metal catalysts due to their high cost, toxicity, and environmental impact. This method often involves the use of organic bases and solvents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may utilize large-scale cycloaddition reactions with optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dimethylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism by which 3,5-Dimethylbenzo[d]isoxazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole core structure but differ in the substituents attached to the ring.
Benzimidazolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: 3,5-Dimethylbenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
53155-26-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3 |
InChI Key |
MUTJYHVVSHWJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


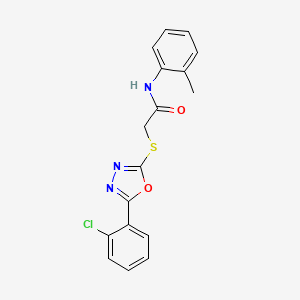
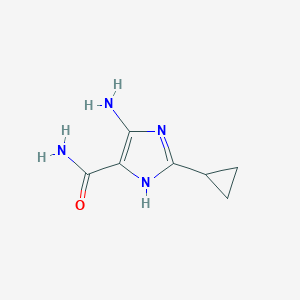
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)
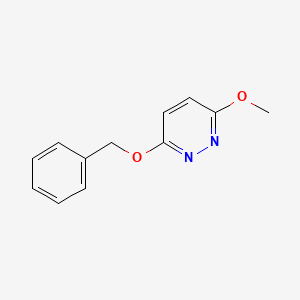
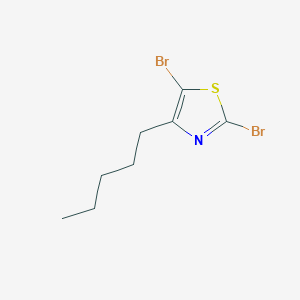
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)
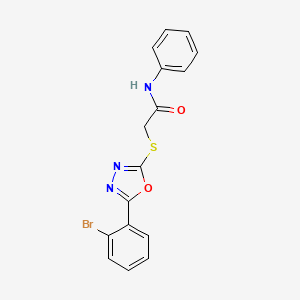
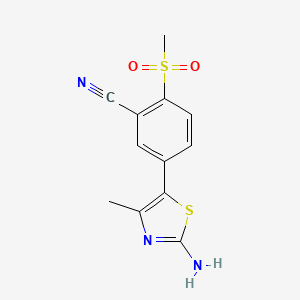

![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
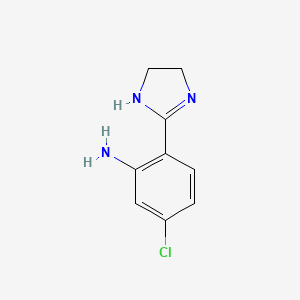
![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)
